molecular formula C12H14ClNO B2542228 2-Chloro-1-(5-ethyl-2,3-dihydroindol-1-yl)ethanone CAS No. 2361764-99-8

2-Chloro-1-(5-ethyl-2,3-dihydroindol-1-yl)ethanone

Cat. No.: B2542228
CAS No.: 2361764-99-8
M. Wt: 223.7
InChI Key: KAKLIJQXSPCHHQ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(5-ethyl-2,3-dihydroindol-1-yl)ethanone” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

Future Directions

The future directions for “2-Chloro-1-(5-ethyl-2,3-dihydroindol-1-yl)ethanone” could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. The development of novel methods of synthesis and investigation of its biological properties could be areas of interest .

Properties

IUPAC Name

2-chloro-1-(5-ethyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-2-9-3-4-11-10(7-9)5-6-14(11)12(15)8-13/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKLIJQXSPCHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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